N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide
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Description
Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole-based compounds, such as the one , have been synthesized and studied for their anti-tubercular properties . These compounds have shown inhibitory effects against M. tuberculosis, with some new benzothiazole derivatives demonstrating better inhibition potency than standard reference drugs .
Anti-Inflammatory Properties
Benzothiazole derivatives have been synthesized and analyzed for their anti-inflammatory properties . Some compounds, particularly those with a methoxy group at the sixth position in the benzothiazole ring, have shown high IC50 values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values and significant inhibition of albumin denaturation .
Analgesic Activity
Compounds similar to the one are known to have analgesic activities . They can be used to relieve pain, making them potentially useful in the treatment of conditions associated with pain.
Anti-Pyretic Activity
These compounds also have anti-pyretic activities , meaning they can reduce fever. This makes them potentially useful in the treatment of conditions associated with fever.
Treatment of Osteoarthritis
Benzothiazole derivatives are used in the treatment of osteoarthritis . Osteoarthritis is a degenerative joint disease, and these compounds can help manage the symptoms of this condition.
Treatment of Rheumatic and Rheumatoid Arthritis
These compounds are also used in the treatment of rheumatic and rheumatoid arthritis . Both conditions involve inflammation and pain in the joints, and benzothiazole derivatives can help manage these symptoms.
properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c1-14-6-5-7-16(12-14)22(29)26-24-21(23-25-18-8-3-4-9-19(18)30-23)17-10-11-27(15(2)28)13-20(17)31-24/h3-9,12H,10-11,13H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSXQYGNQWLZJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide |
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